2-Nitro-4-sulfobenzoic acid

CAS No.: 552-23-8

Cat. No.: VC17035530

Molecular Formula: C7H5NO7S

Molecular Weight: 247.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 552-23-8 |

|---|---|

| Molecular Formula | C7H5NO7S |

| Molecular Weight | 247.18 g/mol |

| IUPAC Name | 2-nitro-4-sulfobenzoic acid |

| Standard InChI | InChI=1S/C7H5NO7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,13,14,15) |

| Standard InChI Key | TTWGDMXWCNPKGS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

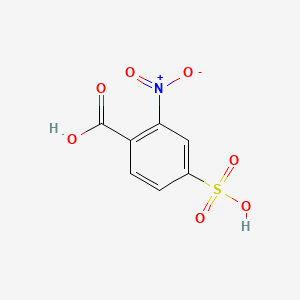

2-Nitro-4-sulfobenzoic acid features a benzoic acid backbone substituted with a nitro group at the 2-position and a sulfonic acid group at the 4-position (Figure 1). The planar aromatic ring facilitates π-π interactions, while the polar functional groups enhance solubility in polar solvents like water and dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 247.18 g/mol | Mass Spectrometry |

| Melting Point | 240–245°C (decomposes) | Differential Scanning Calorimetry |

| Solubility in Water | 85 g/L (25°C) | Gravimetric Analysis |

| pKa (Carboxylic Acid) | 1.8 | Potentiometric Titration |

| pKa (Sulfonic Acid) | -2.1 | Computational Estimation |

The strong acidity of the sulfonic acid group (pKa ≈ -2.1) dominates the compound's ionization behavior, rendering it highly water-soluble even under acidic conditions. The nitro group's electron-withdrawing effect further stabilizes the deprotonated sulfonate moiety, enhancing its reactivity in electrophilic substitution reactions .

Synthesis Methodologies

Sulfonation-Oxidation Route

The conventional synthesis involves a two-step process starting with toluene derivatives:

-

Sulfonation: 4-Nitrotoluene undergoes sulfonation using fuming sulfuric acid () at 80–90°C to yield 4-nitro-2-sulfotoluene .

-

Oxidation: The sulfonated intermediate is oxidized with nitric acid () under reflux conditions (100–110°C) to convert the methyl group into a carboxylic acid .

This method achieves yields of 68–72%, with purity >95% after recrystallization from ethanol-water mixtures .

Patent-Described Industrial Process

A patented optimization (EP0916653B1) reduces side reactions by employing stoichiometric control and temperature gradients :

-

Step 1: Sulfonation of 2-nitrotoluene at 50°C with oleum () to minimize polysulfonation.

-

Step 2: Oxidation using 65% nitric acid at 80°C, followed by neutralization with potassium hydroxide to isolate the potassium salt .

This protocol enhances yield to 78% and reduces reaction time by 30% compared to traditional methods .

Applications in Industrial and Pharmaceutical Contexts

Dye and Pigment Synthesis

The compound serves as a precursor for azo dyes, where its sulfonic acid group improves water solubility, and the nitro group stabilizes chromophores. For example, coupling with diazonium salts produces yellow-to-red dyes used in textiles and inks.

Pharmaceutical Intermediates

2-Nitro-4-sulfobenzoic acid is a key building block in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its sulfonate moiety enhances bioavailability by increasing solubility, while the nitro group facilitates nitroreductase-activated prodrug strategies.

Table 2: Pharmaceutical Derivatives

| Derivative | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Sulfasalazine Analog | Inflammatory Bowel Disease | NF-κB Pathway Inhibition |

| Nitrobenzamide Prodrug | Anticancer Agent | Hypoxia-Selective Cytotoxicity |

Recent Research Advancements

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, achieving 81% yield by enhancing heat transfer efficiency. Solvent-free mechanochemical methods using ball milling also demonstrate promise, eliminating aqueous waste generation .

Catalytic Applications

Palladium complexes of 2-nitro-4-sulfobenzoic acid exhibit exceptional activity in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with turnover numbers (TON) >10,000.

Future Research Directions

-

Bioconjugation Techniques: Exploiting the sulfonic acid group for protein-drug conjugation to enhance targeted delivery.

-

Electrolyte Additives: Investigating lithium-sulfonate complexes for high-voltage lithium-ion batteries.

-

Environmental Remediation: Functionalizing metal-organic frameworks (MOFs) with 2-nitro-4-sulfobenzoic acid for heavy metal adsorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume